molecular formula C16H23NO B2714675 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde CAS No. 2059936-27-3

1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde

Cat. No. B2714675
CAS RN: 2059936-27-3
M. Wt: 245.366
InChI Key: COXVEWWSGNCYLY-UHFFFAOYSA-N
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Description

1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde is a chemical compound with the CAS Number: 2059936-27-3 . It has a molecular weight of 245.36 and a molecular formula of C16H23NO .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde consists of 16 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom . For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, UPLC could be used .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde, such as boiling point and storage conditions, are not specified in the sources I found .

Scientific Research Applications

Asymmetric Synthesis of Amines

1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde is structurally related to compounds used in the asymmetric synthesis of amines, where N-tert-butanesulfinyl aldimines and ketimines serve as versatile intermediates. These intermediates, prepared from tert-butanesulfinamide with various aldehydes and ketones, facilitate the synthesis of a wide range of highly enantioenriched amines, including α-branched and α,α-dibranched amines, α- and β-amino acids, 1,2- and 1,3-amino alcohols, and α-trifluoromethyl amines. The tert-butanesulfinyl group acts as a chiral directing group and is readily cleaved after nucleophilic addition, demonstrating the compound's utility in asymmetric catalysis and the synthesis of complex amine structures (Ellman, Owens, & Tang, 2002).

Photophysical and Electrochemical Properties

Compounds structurally related to 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde, specifically tert-butyl-1,3-dimethylpyrene 5-carbaldehyde and its derivatives, have been studied for their photophysical and electrochemical properties. These studies aim to explore potential applications in organic optoelectronic devices like organic light-emitting diodes (OLEDs). The synthesis of these compounds involves Wittig reactions, followed by bromination and dehydrobromination, to produce (4-methoxyphenylethynyl)pyrenes with promising characteristics for organic electronics. Detailed investigations have shown that they are viable candidates for applications requiring fluorescent materials with specific structure-property relationships (Hu et al., 2013).

Synthesis of Pyrrole Derivatives

The base-catalyzed reactions of 1-vinyl-4,5-dihydro-1H-benzo[g]indole-2-carbaldehyde, a compound with a similar structural motif to 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde, with phenylacetylene have been explored to demonstrate the synthetic potential of pyrrolecarbaldehydes. These reactions underscore the role of pyrrolecarbaldehydes as fundamental building blocks in the synthesis of complex organic compounds, including ligands for metal complexes, medications, and optoelectronic materials. The findings highlight the versatility of carbaldehydes in fine organic synthesis and their ability to undergo transformations that expand their synthetic utility (Schmidt et al., 2012).

Safety and Hazards

The safety and hazards associated with 1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde are not specified in the sources I found . For safe handling, it’s important to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

1-benzyl-3-tert-butylpyrrolidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-15(2,3)16(13-18)9-10-17(12-16)11-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXVEWWSGNCYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCN(C1)CC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-tert-butylpyrrolidine-3-carbaldehyde

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